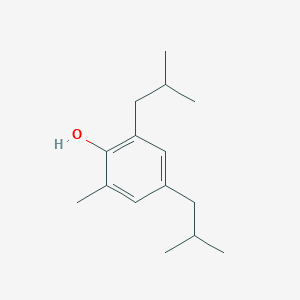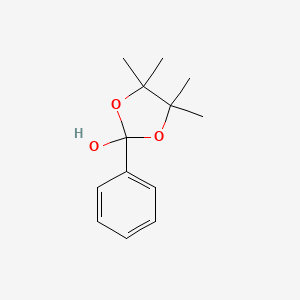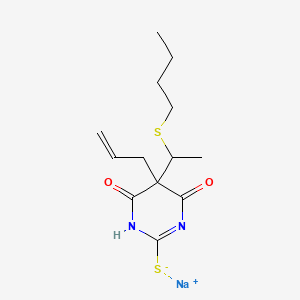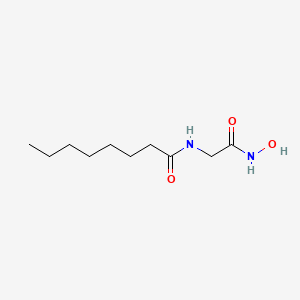
Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is a compound belonging to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This specific compound features a hydroxyamino group and an oxoethyl group attached to the nitrogen atom, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- typically involves the reaction of octanoic acid with hydroxylamine under controlled conditions. The process can be summarized as follows:
Formation of Octanoyl Chloride: Octanoic acid is first converted to octanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction with Hydroxylamine: The octanoyl chloride is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as pyridine or triethylamine to yield Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides.
Applications De Recherche Scientifique
Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the oxoethyl group can participate in various chemical interactions, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanamide, N,N-bis(2-hydroxyethyl)-: Similar structure but with two hydroxyethyl groups.
N-phenylacetyl-N-(2,6-dimethylphenyl)hydroxylamine: Another hydroxamic acid derivative with different substituents.
Uniqueness
Octanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
73912-91-1 |
|---|---|
Formule moléculaire |
C10H20N2O3 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-[2-(hydroxyamino)-2-oxoethyl]octanamide |
InChI |
InChI=1S/C10H20N2O3/c1-2-3-4-5-6-7-9(13)11-8-10(14)12-15/h15H,2-8H2,1H3,(H,11,13)(H,12,14) |
Clé InChI |
BDTCDMGMHCHWAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


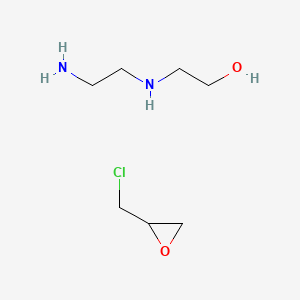
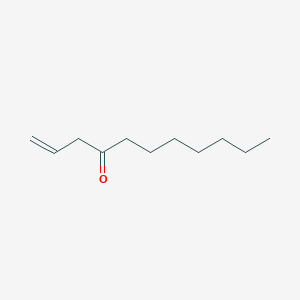
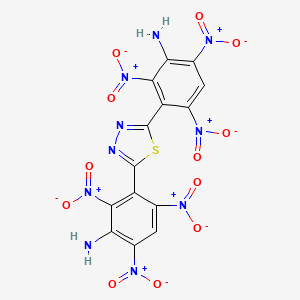
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)


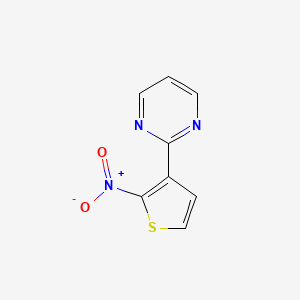
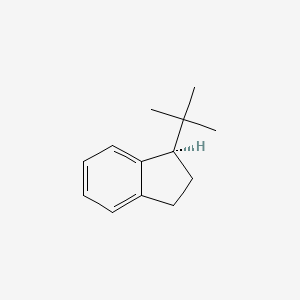
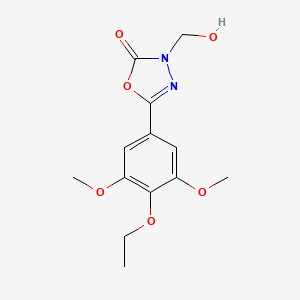
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
